Silver chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precipitation Reactions

Silver chromate is a bright yellow precipitate that forms when solutions of silver nitrate (AgNO3) and potassium chromate (K2CrO4) are mixed. This reaction is highly specific for silver ions (Ag+) and chromate ions (CrO42-). Researchers can utilize this to identify and quantify the presence of silver in a sample.

Liesegang Rings

When a solution of silver nitrate diffuses through a gel containing potassium chromate, a fascinating pattern of concentric rings, known as Liesegang rings, can form. This phenomenon arises due to the periodic precipitation and redissolution of silver chromate. Studying Liesegang rings helps researchers understand diffusion processes and precipitation dynamics in non-equilibrium systems.

Nanoparticle Synthesis

Recent research explores the potential of silver chromate nanoparticles for various applications. By controlling synthesis conditions, researchers can produce silver chromate nanoparticles with specific sizes and morphologies. These nanoparticles exhibit interesting optical and catalytic properties, which are being investigated for applications in photocatalysis, sensors, and antimicrobial materials. However, this area of research is still in its early stages.

Silver chromate is an inorganic compound with the chemical formula . It appears as distinctive brown-red crystals and is known for its low solubility in water, which is indicative of its precipitation during reactions involving soluble chromate and silver salts, typically potassium or sodium chromate with silver nitrate. The formation of silver chromate is a key reaction in various analytical and biological applications, particularly in argentometry and microscopy techniques like the Golgi method for staining neurons .

The primary reaction for synthesizing silver chromate involves a double displacement reaction between potassium chromate and silver nitrate:

In this reaction, silver ions displace potassium from the chromate ion, resulting in the formation of insoluble silver chromate as a precipitate . The solubility product constant () for silver chromate is approximately , reflecting its very low solubility in water .

Silver chromate can be synthesized through several methods:

- Salt Metathesis: The most common method involves mixing aqueous solutions of potassium chromate and silver nitrate to produce a precipitate of silver chromate.

- Sonochemistry: This method utilizes ultrasound to facilitate the formation of silver chromate nanostructures with controlled particle size and shape.

- Template-assisted Synthesis: This approach uses templates to guide the formation of silver chromate structures at the nanoscale.

- Hydrothermal Methods: These methods involve high-pressure and high-temperature conditions to synthesize silver chromate with specific properties .

Silver chromate has several notable applications:

- Analytical Chemistry: It is used in the Mohr method for argentometry, where it serves as an indicator for titrations involving chloride ions.

- Biological Staining: Employed in the Golgi method for neuron staining, enhancing visibility under microscopy.

- Photocatalysis: Investigated as a potential photocatalyst for wastewater treatment due to its ability to facilitate

Studies on the interactions of silver chromate with other compounds have shown that it can act as a strong oxidizing agent. Its interactions with various biological molecules have raised concerns regarding its toxicity, particularly due to the presence of hexavalent chromium. Research continues into how these interactions can be mitigated or utilized beneficially in various applications, such as targeted drug delivery systems or environmental remediation efforts .

Silver chromate shares similarities with other chromium compounds, particularly those containing hexavalent chromium. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Solubility | Unique Characteristics |

|---|---|---|---|

| Silver Chromate | Low | Distinctive brown-red color; used in argentometry and biological staining. | |

| Potassium Chromate | Soluble | Bright yellow color; commonly used as an indicator in titrations. | |

| Barium Chromate | Low | Bright yellow color; used in pigments and as a corrosion inhibitor. | |

| Chromium Trioxide | Soluble | Highly toxic; used in chrome plating and as an oxidizing agent. |

Silver chromate is unique among these compounds due to its specific applications in both analytical chemistry and biological studies, alongside its distinct coloration and low solubility properties .

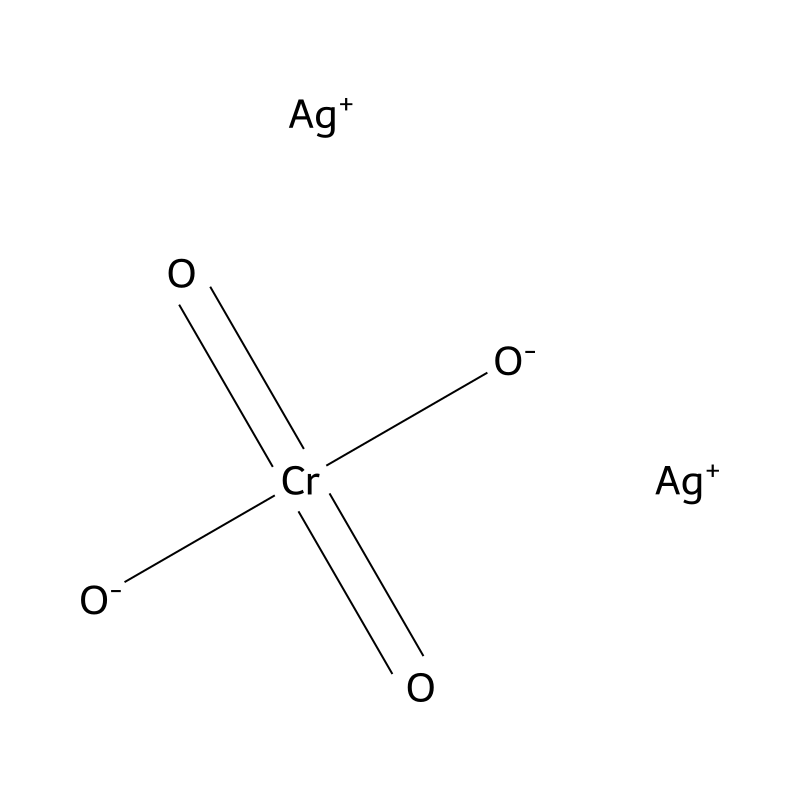

Silver chromate is an inorganic compound with the chemical formula Ag₂CrO₄ [1] [2]. This formula indicates that each molecule consists of two silver atoms, one chromium atom, and four oxygen atoms [3]. The molecular weight of silver chromate is 331.73 g/mol, calculated by summing the atomic masses of all constituent elements [2] [4].

In terms of its molecular structure, silver chromate features a chromate ion (CrO₄²⁻) bonded to two silver ions (Ag⁺) [1]. The chromate ion adopts a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the corners [5]. This tetrahedral arrangement is slightly distorted due to interactions with the silver ions [5]. The CrO bond distances within the chromate tetrahedron measure 1.63 Å, 1.67 Å, and 1.69 Å, while the bond angles vary from 106.1° to 111.6° [5].

The silver atoms in the structure exhibit two different coordination environments: one resembling a tetragonal bipyramid and the other a distorted tetrahedron [5]. The shortest silver-oxygen bond distance is approximately 2.34 Å [5]. These silver-oxygen interactions create an interlocking network that propagates throughout the crystal structure [5].

Physical Characteristics

Crystalline Appearance and Color Properties

Silver chromate appears as distinctively colored brown-red crystals or powder [1] [4] [15]. This characteristic reddish-brown color makes it easily identifiable and distinguishable from other silver compounds [2]. The compound's distinctive coloration results from its electronic structure and the way it interacts with visible light [1].

When precipitated from solution, silver chromate forms as a fine crystalline powder with a uniform color distribution [4]. Under controlled conditions, single crystals of silver chromate can be prepared by slow diffusion methods, such as using potassium chromate and silver nitrate solutions in a gel-filled tube [5].

Solubility Parameters

Silver chromate exhibits very low solubility in water, a property that makes it useful in various analytical applications [1] [6]. At 0°C, its solubility in water is approximately 0.0014%, which corresponds to about 6.5×10⁻⁵ mol/L [6] [15].

The solubility product constant (Ksp) of silver chromate at room temperature is approximately 1.12×10⁻¹² [1] [6]. This low value confirms its poor solubility in aqueous solutions [6]. The dissolution equilibrium of silver chromate in water can be represented by the following equation:

Ag₂CrO₄(s) ⇌ 2Ag⁺(aq) + CrO₄²⁻(aq) [6]

From this equilibrium, the expression for the solubility product constant is:

Ksp = [Ag⁺]² × [CrO₄²⁻] [6]

While silver chromate is nearly insoluble in water, it does dissolve in nitric acid and ammonia solutions [15]. This selective solubility behavior is important for various chemical applications and analytical procedures [6].

Density and Thermal Stability

Silver chromate has a density of 5.625 g/cm³ at 25°C, making it a relatively dense inorganic compound [2] [7] [15]. This high density is attributed to the presence of heavy silver atoms in its structure [2].

Regarding thermal stability, silver chromate undergoes a reversible structural phase transformation at approximately 482-490°C [1] [10]. This transformation is from the low-temperature orthorhombic crystal structure to a high-temperature hexagonal structure [1] [10]. The transition is accompanied by a thermal hysteresis, with the reverse transformation occurring at around 467°C upon cooling [10].

The compound remains stable up to its transition temperature, after which it undergoes this structural change without decomposition [10]. The molar volume of silver chromate increases slightly at the transition temperature, with a volume change of approximately 0.90 cm³/mol [10]. This small increase in volume, along with the significant transition enthalpy, suggests that the phase transition is first-order in nature [10].

Electronic Configuration

The electronic properties of silver chromate are determined by the electronic configurations of its constituent elements and their oxidation states within the compound [8] [9]. Table 2 presents the electronic configurations of the elements in silver chromate.

| Element | Electron Configuration | Oxidation State in Ag₂CrO₄ | Number of Atoms per Formula Unit |

|---|---|---|---|

| Silver (Ag) | [Kr] 4d¹⁰ 5s¹ | +1 | 2 |

| Chromium (Cr) | [Ar] 3d⁵ 4s¹ | +6 | 1 |

| Oxygen (O) | [He] 2s² 2p⁴ | -2 | 4 |

In silver chromate, silver exists in the +1 oxidation state, having lost its 5s¹ electron [8] [9]. Chromium is present in the +6 oxidation state, having lost all of its 3d⁵ and 4s¹ electrons [9]. Oxygen atoms are in the -2 oxidation state, having gained electrons to complete their outer shell [9].

The electronic structure of silver chromate influences its physical and chemical properties, including its color, reactivity, and thermal behavior [19]. The d-orbital electrons of silver and chromium play significant roles in the bonding characteristics and spectroscopic properties of the compound [19]. The electronic interactions between the silver ions and the chromate ion contribute to the overall stability and reactivity of silver chromate [19].

Thermodynamic Properties

Silver chromate exhibits several important thermodynamic properties that influence its behavior under various conditions [10]. Table 3 summarizes the key thermodynamic parameters of this compound.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -731.8 kJ/mol | 2 |

| Transition Enthalpy (at 490°C) | ~1650 cal/mol (~6.9 kJ/mol) | 10 |

| Molar Heat Capacity (estimated) | Not directly reported, estimated from silver (25.9 J/°C·mol) | 18 |

| Thermal Stability Range | Stable up to 490°C (phase transition temperature) | 10 |

| Volume Change at Phase Transition | ~0.90 cm³/mol (increase at transition) | 10 |

| Pressure-Temperature Relation (dP/dT) | 101 ± 10 bars/°C | 10 |

The standard enthalpy of formation (ΔHf°) of silver chromate is -731.8 kJ/mol, indicating that its formation from its constituent elements is an exothermic process [2]. This negative value reflects the stability of the compound relative to its elements in their standard states [2].

The enthalpy associated with the structural phase transition at 490°C is approximately 1650 cal/mol (equivalent to about 6.9 kJ/mol) [10]. This relatively large transition enthalpy, combined with the observed thermal hysteresis, supports the classification of this transition as first-order [10].

The pressure-temperature relation (dP/dT) for the phase transition, estimated using the Clapeyron-Clausius equation with the observed values of transition enthalpy, volume change, and transition temperature, is approximately 101 ± 10 bars/°C [10]. This parameter describes how the transition temperature changes with applied pressure [10].

While specific heat capacity data for silver chromate is not directly reported in the literature, it can be estimated based on related compounds [18]. For comparison, the molar heat capacity of elemental silver is approximately 25.9 J/°C·mol [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (95.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard